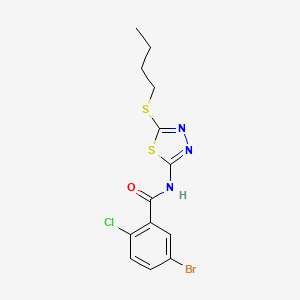
5-bromo-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide is a chemical compound with a broad range of applications in scientific research. Its unique molecular structure features halogens, a thiadiazole ring, and an amide group, offering interesting reactive properties and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide generally involves multiple steps, beginning with the formation of the thiadiazole ring. A common method includes the reaction of 5-(butylthio)-1,3,4-thiadiazole-2-amine with 5-bromo-2-chlorobenzoyl chloride under controlled temperature and inert atmospheric conditions. Solvents like dichloromethane or chloroform are often used, and the reaction may require a base such as triethylamine to neutralize the by-products.
Industrial Production Methods
For industrial-scale production, optimizing yield and purity is critical. This involves meticulous control of reaction parameters, purification via crystallization or chromatography, and ensuring scalability of the synthetic process. Advanced methods like flow chemistry might be employed to enhance efficiency and consistency.
化学反应分析
Types of Reactions
5-bromo-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: Halogens in the compound can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring and sulfur atoms are sites for potential redox reactions.
Hydrolysis: The amide group can undergo hydrolysis under acidic or basic conditions, breaking down into respective acids and amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminium hydride for reduction processes.
Nucleophiles: Ammonia or amines for substitution reactions at halogen sites.
Major Products
Reactions can yield a variety of products, including:
Dehalogenated Compounds: Resulting from substitution or elimination reactions.
Oxidized/Reduced Forms: Depending on the specific redox conditions applied.
Hydrolyzed Derivatives: From breaking down the amide linkage.
科学研究应用
Chemistry
The compound serves as a building block for synthesizing more complex molecules, useful in studying reaction mechanisms and developing new materials with tailored properties.
Biology
In biological research, its structural analogs may act as enzyme inhibitors or receptor modulators, providing insights into biochemical pathways and therapeutic targets.
Medicine
Industry
In industrial applications, the compound might be involved in creating specialized polymers, coatings, or as an intermediate in the synthesis of other valuable chemicals.
作用机制
Molecular Targets and Pathways
The compound exerts its effects through interactions with specific enzymes, receptors, or cellular structures. Its halogenated and sulfur-containing motifs can modulate biological activity by binding to active sites or altering molecular conformations.
相似化合物的比较
Uniqueness
Compared to similar compounds like 5-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-bromobenzamide, the distinct butylthio group and bromine position confer unique properties, affecting both reactivity and biological activity.
List of Similar Compounds
5-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-bromobenzamide
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-bromo-5-chlorobenzamide
5-bromo-2-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide
Each of these compounds has subtle differences in their chemical structure, influencing their specific applications and activities in various fields.
How does this sound for your needs?
属性
IUPAC Name |
5-bromo-N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClN3OS2/c1-2-3-6-20-13-18-17-12(21-13)16-11(19)9-7-8(14)4-5-10(9)15/h4-5,7H,2-3,6H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNMNYRIYALHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














